

In Vivo Metabolism of Oxime V: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of **Oxime V**, a synthetic sweetener. The information presented is based on metabolic disposition and toxicological studies conducted in various animal models, offering critical insights for researchers and professionals in drug development.

Metabolic Disposition

Studies in rats, dogs, and rhesus monkeys have demonstrated that **Oxime V** is readily absorbed and metabolized following oral administration. The excretion of the compound and its metabolites is nearly complete within 48 hours of dosing, indicating efficient clearance from the body.[1]

Metabolic Pathways

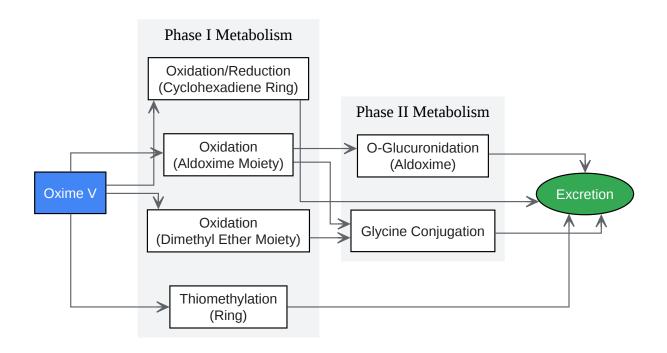
The biotransformation of **Oxime V** is extensive, involving multiple enzymatic pathways. The primary metabolic routes identified are:

- Oxidation and Reduction: The cyclohexadiene ring of Oxime V undergoes both oxidation and reduction reactions.[1]
- Oxidation of Moieties: The aldoxime and dimethyl ether moieties are subject to oxidative metabolism.[1]



- Conjugation: Following oxidation, metabolites can be conjugated with glycine.[1]
- Thiomethylation: The metabolic process also involves the thiomethylation of the ring structure.[1]
- O-glucuronidation: The aldoxime group can undergo O-glucuronidation.[1]

The liver is a key site for the metabolism of oximes, with enzymes such as aldehyde oxidase playing a role in their biotransformation.[2]



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Metabolic pathways of Oxime V.

Quantitative Data Summary

A subchronic oral toxicology study was conducted in male adult rats. The following table summarizes the key quantitative findings from this study.[1]



Parameter	Value	Species	Study Duration
Dietary Concentration	0.6%	Rat (male, adult)	2 months
Average Consumption	396.5 mg/kg per day	Rat (male, adult)	2 months

Toxicological Observations:

- No treatment-related histopathological lesions were observed in the liver, kidney, spleen, and testes.[1]
- An increase in liver weight relative to body weight was noted.[1]
- Serum bilirubin levels were elevated.[1]

Experimental Protocols

Metabolic Disposition Studies[1]

- Animal Models: Rat, dog, and rhesus monkey.
- Dosing: Oral administration of Oxime V.
- Sample Collection: Excreta were collected over a 48-hour period post-dosing.
- Analysis: Radioactivity assay was used to quantify the excretion of the compound and its metabolites.

Subchronic Oral Toxicological Study[1]

- · Animal Model: Male adult rats.
- Study Duration: Two months.
- Dosing: **Oxime V** was administered as a dietary admixture at a concentration of 0.6%.
- Parameters Measured:



- Food consumption and body weight were monitored to calculate the average daily intake
 of Oxime V.
- At the end of the study, organs including the liver, kidney, spleen, and testes were collected for histopathological examination.
- Serum biochemical parameters, such as bilirubin levels, were analyzed.
- Analysis: Organ weights were recorded, and tissues were processed for microscopic examination. Serum samples were analyzed for biochemical markers.

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References

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- 2. Oxime-metabolizing activity of liver aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
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